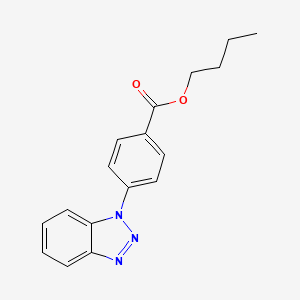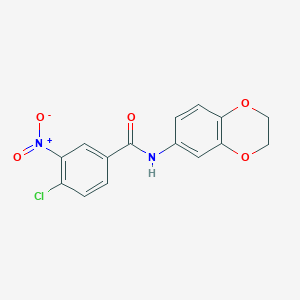![molecular formula C14H12N2O4 B5227329 1-allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227329.png)
1-allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 1-Allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or proteins that are involved in the growth or replication of cancer cells, viruses, or bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have cytotoxic effects on cancer cells, which makes it a potential candidate for cancer treatment. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. In addition, the compound has been found to have antiviral properties, which may be useful in the treatment of viral infections.
実験室実験の利点と制限
One of the advantages of using 1-Allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a therapeutic agent. The compound has been shown to have antitumor, anti-inflammatory, and antiviral properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound has been found to be toxic to some cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-Allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to study the compound's mechanism of action in more detail. This may help to identify new targets for drug development. Another direction is to investigate the compound's potential as a therapeutic agent for other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, further research is needed to determine the optimal dosage and administration of the compound for use in clinical trials.
合成法
The synthesis of 1-Allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been achieved using various methods. One of the most common methods involves the reaction of ethyl acetoacetate with 2-furylpropenal in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with allyl bromide to yield the final product. Other methods involve the use of different starting materials and reagents.
科学的研究の応用
1-Allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry. This compound has been shown to have antitumor, anti-inflammatory, and antiviral properties. It has also been found to be effective in the treatment of various diseases such as cancer, HIV, and hepatitis.
特性
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-2-8-16-13(18)11(12(17)15-14(16)19)7-3-5-10-6-4-9-20-10/h2-7,9H,1,8H2,(H,15,17,19)/b5-3+,11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGPAWUJUYIFTA-PGACXJNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC=CC2=CC=CO2)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C=C\C2=CC=CO2)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-chlorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5227246.png)
![4-chloro-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5227254.png)
![4-chloro-N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5227261.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5227269.png)
![N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227276.png)
![(3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5227288.png)
![N-(2,4-dimethoxybenzyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5227291.png)
![ethyl 4-[(3-pyridinylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5227297.png)

![2-(5-bromo-2-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5227320.png)
![(cyclopropylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5227332.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide](/img/structure/B5227333.png)

